molecular formula C21H19N5O3 B11260412 4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

Cat. No.: B11260412
M. Wt: 389.4 g/mol
InChI Key: MVTIPZQPMUPAFS-UHFFFAOYSA-N
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Description

4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triazolopyrimidine ring system. The presence of both aromatic and heterocyclic components in its structure makes it a compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid involves multiple steps. One common synthetic route includes the reaction of benzoic acid derivatives with triazolopyrimidine precursors under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve the use of microwave-mediated synthesis, which has been shown to be efficient and yield high purity products .

Chemical Reactions Analysis

4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified triazolopyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Compared to other similar compounds, 4-{5-Methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid stands out due to its unique combination of a benzoic acid moiety and a triazolopyrimidine ring system. Similar compounds include other triazolopyrimidine derivatives, such as 1,2,4-triazolo[3,4-b]pyrimidines and 1,2,4-triazolo[1,5-a]pyridines . These compounds share some structural similarities but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-[5-methyl-6-[(2-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

InChI

InChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-21-22-11-23-26(21)18(17)14-7-9-15(10-8-14)20(28)29/h3-11,18H,1-2H3,(H,25,27)(H,28,29)(H,22,23,24)

InChI Key

MVTIPZQPMUPAFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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